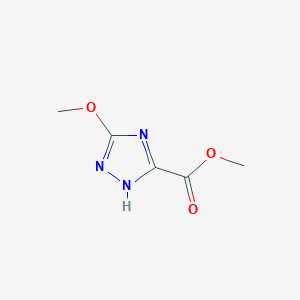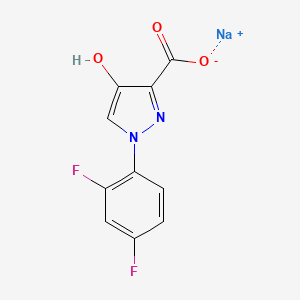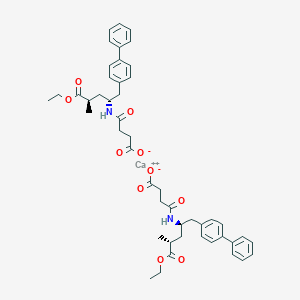![molecular formula C22H26N2O4 B13864182 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is a synthetic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . This compound is characterized by the presence of two methoxyphenyl groups attached to a piperazinedione core, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves several steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the desired piperazinedione . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and consistency .
Analyse Chemischer Reaktionen
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in various piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has several scientific research applications:
Biology: This compound is used in the study of enzyme interactions and protein binding due to its unique structure and functional groups.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl groups play a crucial role in binding to these targets, facilitating the compound’s biological activity. The piperazinedione core provides structural stability and enhances the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione can be compared with other similar compounds, such as:
1,4-Bis[(1S)-1-(3-methoxyphenyl)ethyl]-2,5-piperazinedione: This compound has a similar structure but with methoxy groups in different positions, leading to variations in its chemical and biological properties.
1,4-Bis[(1S)-1-(4-hydroxyphenyl)ethyl]-2,5-piperazinedione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C22H26N2O4 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H26N2O4/c1-15(17-5-9-19(27-3)10-6-17)23-13-22(26)24(14-21(23)25)16(2)18-7-11-20(28-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
IVDJXQRJJUZUSU-HOTGVXAUSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N2CC(=O)N(CC2=O)[C@@H](C)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(=O)N(CC2=O)C(C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


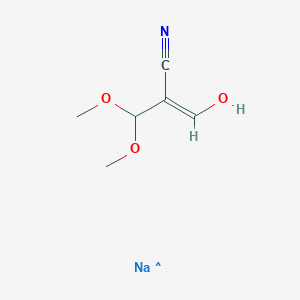

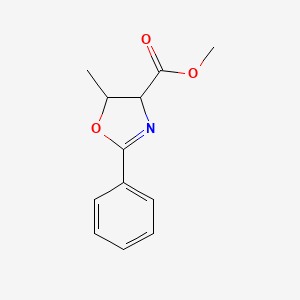
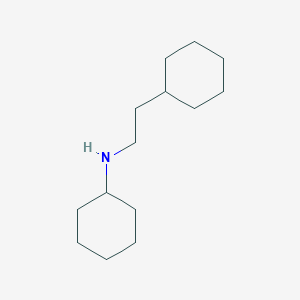
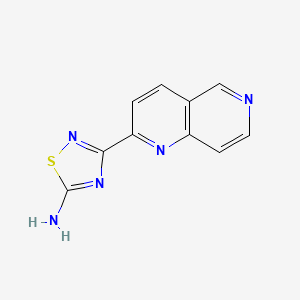

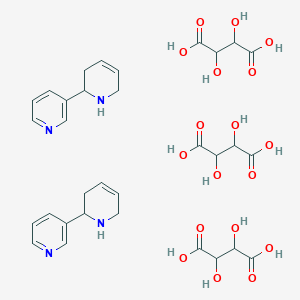
![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
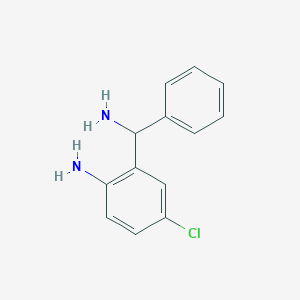

![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
